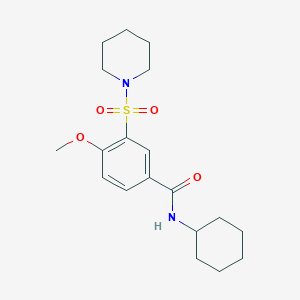
N-(4-butylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea
Overview
Description
N-(4-butylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea (known as PNU-282987) is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
Mechanism of Action
PNU-282987 selectively activates α7 N-(4-butylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea, which are found in the central nervous system and play a role in cognitive function, memory, and inflammation. Activation of α7 N-(4-butylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea by PNU-282987 leads to an increase in calcium influx, which in turn leads to the release of neurotransmitters such as acetylcholine and glutamate. This activation of neurotransmitters can improve cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to reduce inflammation and pain in animal models. PNU-282987 has been found to have a low toxicity profile and does not produce significant side effects.
Advantages and Limitations for Lab Experiments
One advantage of using PNU-282987 in lab experiments is its selectivity for α7 N-(4-butylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea, which allows for specific targeting of these receptors. Additionally, PNU-282987 has a low toxicity profile and does not produce significant side effects. However, one limitation of using PNU-282987 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of PNU-282987. One potential direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further studies could be conducted to determine the optimal dosage and administration of PNU-282987. Finally, the development of more soluble forms of PNU-282987 could improve its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, PNU-282987 is a selective agonist of α7 N-(4-butylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea that has been extensively studied for its potential use in treating various neurological disorders. The compound has been shown to improve cognitive function and memory, reduce inflammation and pain, and has a low toxicity profile. While there are limitations to its use in lab experiments, there are several future directions for the study of PNU-282987 that could lead to potential clinical applications.
Scientific Research Applications
PNU-282987 has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, PNU-282987 has been investigated for its potential use in treating pain and inflammation.
properties
IUPAC Name |
1-(4-butylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3S/c1-4-5-6-16-7-9-17(10-8-16)20-19(23)21-18-11-13-22(14-12-18)15(2)3/h7-10,15,18H,4-6,11-14H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKHTWGHVVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)
![5-(4-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4750763.png)
![4-amino-N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B4750765.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4750773.png)
![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)
